molecular formula C20H19NO4S B3020814 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-59-7

4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B3020814
CAS No.: 670271-59-7
M. Wt: 369.44
InChI Key: PABPYTBUAFKIGN-UHFFFAOYSA-N
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Description

4'-Methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a biphenyl-based sulfonamide derivative characterized by a methoxy group at the 4'-position of the biphenyl core and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further substituted with a 2-methoxyphenyl group. This structure combines electron-donating methoxy substituents with a sulfonamide functional group, which is frequently associated with biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPYTBUAFKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

N-(3-Fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide (Y501-6975)

  • Structure : Biphenyl sulfonamide with a 3-fluorophenyl substituent on the sulfonamide nitrogen.
  • Key Differences: The fluorine atom at the 3-position introduces electron-withdrawing effects, contrasting with the electron-donating 2-methoxy group in the target compound. Physicochemical Properties: logP = 4.81, molecular weight = 327.38 g/mol . Activity: Not explicitly stated, but fluorinated sulfonamides are often explored for enhanced metabolic stability .

4'-Fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-[1,1'-biphenyl]-4-sulfonamide

  • Structure : Features a fluoro substituent at the 4'-position and a 3-methoxyazetidine group on the sulfonamide-attached phenyl ring.
  • Key Differences: The 4'-fluoro substituent vs. 4'-methoxy in the target compound alters electronic properties (electron-withdrawing vs. donating).

N-(2-Cyanophenyl)-[1,1'-biphenyl]-4-sulfonamide

  • Structure: A cyano group at the 2-position on the sulfonamide-attached phenyl ring.
  • Key Differences: The cyano group is strongly electron-withdrawing, which may reduce basicity compared to the 2-methoxy group. Molecular weight = 310.39 g/mol (C₁₉H₁₄N₂O₂S) .

Compounds with Methoxy Substituents and Sulfonamide Moieties

N-(4-Methoxyphenyl)benzenesulfonamide

  • Structure : Simpler benzenesulfonamide with a 4-methoxyphenyl group.
  • Key Differences :
    • Lacks the biphenyl core, reducing molecular weight (273.31 g/mol) and logP compared to the target compound.
    • Crystal structure data indicate planar sulfonamide geometry, which may influence packing and solubility .

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid

  • Structure : Benzoic acid derivative with a sulfonamide-linked 4-methoxyphenyl group.
  • Key Differences :
    • The carboxylic acid group introduces polarity (logP = ~1.00), contrasting with the lipophilic biphenyl system in the target compound .

Carboxamide Analogues

4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide

  • Structure : Carboxamide analogue with N-methyl and 4-methoxyphenyl groups.
  • Key Differences :
    • Replaces sulfonamide with carboxamide, altering hydrogen-bonding capacity and acidity.
    • Synthesized via Suzuki-Miyaura coupling (72% yield) .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₂₀H₁₉NO₄S 369.44 N/A 4'-OCH₃, N-(2-OCH₃Ph)
N-(3-Fluorophenyl)-biphenyl-4-sulfonamide C₁₈H₁₄FNO₂S 327.38 4.81 N-(3-FPh)
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 273.31 N/A N-(4-OCH₃Ph)
4'-Fluoro-N-[4-(3-methoxyazetidinyl)phenyl]-biphenyl-4-sulfonamide C₂₂H₂₁FN₂O₃S 428.48 N/A 4'-F, N-(4-methoxyazetidine)

Key Research Findings

Substituent Position Effects :

  • Methoxy groups at the 2-position (target compound) vs. 4-position (e.g., N-(4-methoxyphenyl)benzenesulfonamide ) influence steric and electronic profiles. Ortho-substituents may hinder rotation or interaction with biological targets.
  • Fluorine substituents (e.g., Y501-6975 ) enhance metabolic stability but reduce electron density compared to methoxy groups.

Sulfonamides with heterocyclic substituents (e.g., azetidine in ) show improved solubility and target engagement .

Synthetic Challenges :

  • Palladium-catalyzed cross-coupling is a common method for biphenyl synthesis, but yields vary with substituent electronics (e.g., 57–72% in –4) .

Biological Activity

4'-Methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a biphenyl core with methoxy and sulfonamide functional groups, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide can be represented as follows:

  • IUPAC Name : N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
  • Molecular Formula : C20H19NO4S
  • CAS Number : 670271-59-7

The presence of the methoxy groups enhances lipophilicity, which may influence the compound's ability to interact with biological targets.

The mechanism of action of 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites on enzymes or receptors. This binding can lead to inhibition of enzymatic activity or modulation of receptor signaling pathways, which are crucial in various biological processes.

Anticancer Activity

Research has indicated that compounds similar to 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that related biphenyl sulfonamides can inhibit the growth of various cancer cell lines.

Compound Cell Line IC50 (µg/mL)
4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamideA549 (lung cancer)193.93
Related SulfonamidesHCT116 (colon cancer)< 200
Other Biphenyl DerivativesHT-29 (colon cancer)> 250

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been explored for its anti-inflammatory properties. The sulfonamide group is known for modulating inflammatory pathways, which could make this compound beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

  • Inhibition of Carbonic Anhydrase : A study demonstrated that similar compounds showed potent inhibition against human carbonic anhydrases (hCA II and hCA IX), which are targets in cancer therapy. The IC50 values for these inhibitors ranged from 0.75 μM to 5 μM, indicating significant enzyme inhibition potential .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide exhibited selective cytotoxic effects against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through various pathways, including the modulation of anti-apoptotic protein expression .

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